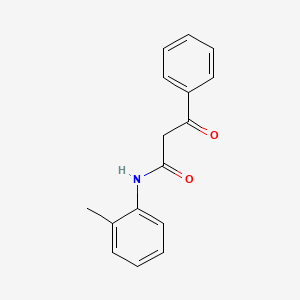
N-(2-methylphenyl)-3-oxo-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
- "N-(2-methylphenyl)-3-oxo-3-phenylpropanamide" is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
- The synthesis of similar compounds, such as (S)-1-Aryl-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamides, involves complex chemical reactions and is established by various spectroscopic methods (Shen et al., 2013).
Molecular Structure Analysis
- X-ray diffraction and spectroscopic methods like IR, NMR, and UV-Vis have been utilized for the structural analysis of similar compounds (Demir et al., 2016).
Chemical Reactions and Properties
- Compounds like N-(2-methylphenyl)-3-oxo-3-phenylpropanamide undergo various chemical reactions, forming different products depending on the reactants and conditions used. For example, the reaction of similar amide compounds with electrophiles yields products like hexahydro-4-pyrimidinones or oxazolidines (Hajji et al., 2002).
Physical Properties Analysis
- The physical properties of such compounds can be determined through X-ray diffraction, which provides information on crystal systems and lattice constants (Kırca et al., 2018).
Chemical Properties Analysis
- The chemical properties, including reactivity and molecular interactions, of similar compounds can be studied through methods like DFT calculations, spectroscopic analysis, and molecular docking studies (Chandralekha et al., 2019).
properties
IUPAC Name |
N-(2-methylphenyl)-3-oxo-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-12-7-5-6-10-14(12)17-16(19)11-15(18)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEQBHKZZYOFCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198670 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chlorobenzyl)thio]-N'-(1-methyl-4-piperidinylidene)acetohydrazide](/img/structure/B5663411.png)
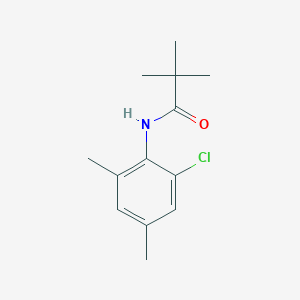
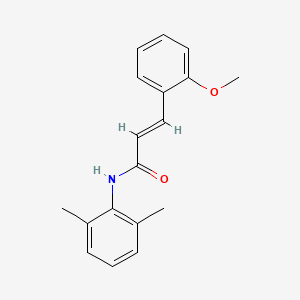

![3-amino-4-{[2-(1-piperidinyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B5663440.png)
![2-[4-(diethylamino)benzylidene]-1,3-dioxo-5-indanecarboxylic acid](/img/structure/B5663445.png)
![N-[2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethyl]chromane-3-carboxamide](/img/structure/B5663465.png)

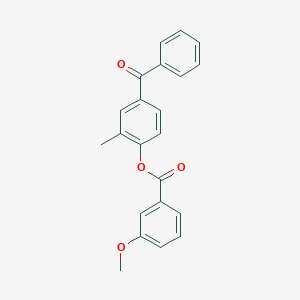
![N-(2,1,3-benzothiadiazol-5-ylmethyl)-7-isopropyl-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5663485.png)

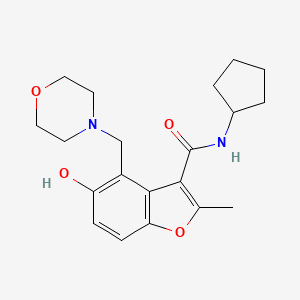
![2-[3-(cyclopropylmethyl)-3-(hydroxymethyl)-1-piperidinyl]-N-(2-fluorobenzyl)acetamide](/img/structure/B5663512.png)
![ethyl (4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)acetate](/img/structure/B5663517.png)